N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 921579-53-5
VCID: VC6014661
InChI: InChI=1S/C21H21N5O4S/c1-28-16-5-3-15(4-6-16)25-8-9-26-20(25)23-24-21(26)31-13-19(27)22-14-2-7-17-18(12-14)30-11-10-29-17/h2-7,12H,8-11,13H2,1H3,(H,22,27)
SMILES: COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC5=C(C=C4)OCCO5
Molecular Formula: C21H21N5O4S
Molecular Weight: 439.49

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

CAS No.: 921579-53-5

Cat. No.: VC6014661

Molecular Formula: C21H21N5O4S

Molecular Weight: 439.49

* For research use only. Not for human or veterinary use.

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide - 921579-53-5

Specification

CAS No. 921579-53-5
Molecular Formula C21H21N5O4S
Molecular Weight 439.49
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C21H21N5O4S/c1-28-16-5-3-15(4-6-16)25-8-9-26-20(25)23-24-21(26)31-13-19(27)22-14-2-7-17-18(12-14)30-11-10-29-17/h2-7,12H,8-11,13H2,1H3,(H,22,27)
Standard InChI Key FQZXXMNVXHKKJD-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC5=C(C=C4)OCCO5

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure comprises three distinct domains:

  • Benzo dioxane Core: A six-membered benzene ring fused to a 1,4-dioxane ring, conferring rigidity and electronic diversity. This scaffold is prevalent in compounds targeting neurological and metabolic disorders due to its ability to modulate enzyme active sites .

  • Imidazo[2,1-c] triazole-Thioether Unit: A bicyclic system combining imidazole and triazole rings, substituted with a 4-methoxyphenyl group. This moiety is associated with kinase inhibition and antiproliferative effects, as seen in analogs targeting FAK (focal adhesion kinase) and other oncogenic signaling pathways .

  • Acetamide Linker: A flexible spacer connecting the dioxane and imidazotriazole units, facilitating conformational adaptability during target binding.

The IUPAC name systematically describes these components, emphasizing the substitution patterns and connectivity.

Synthetic Strategies

Key Synthetic Pathways

While no explicit synthesis of this compound is documented, analogous methodologies from benzodioxane and imidazotriazole chemistry provide a plausible route:

Step 1: Synthesis of the Benzo dioxane-Amide Intermediate

  • Formation of N-(2,3-Dihydrobenzo dioxin-6-yl)acetamide:

    • React 6-aminobenzo dioxane with bromoacetyl bromide in the presence of a base (e.g., Na₂CO₃) to yield the acetamide derivative .

    • Conditions: Dichloromethane, 0–5°C, 4–6 hours.

    • Yield: ~75% (based on analogous syntheses) .

Step 2: Construction of the Imidazo[2,1-c] triazole-Thioether Moiety

  • Cyclization of 7-(4-Methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol:

    • Condense 4-methoxyphenylhydrazine with thiourea and glyoxal under acidic conditions to form the triazole-thiol intermediate .

    • Conditions: Ethanol, HCl catalyst, reflux for 12 hours.

    • Yield: ~60% .

Step 3: Final Coupling via Thioether Formation

  • Mitsunobu Reaction or Nucleophilic Substitution:

    • Combine the benzo dioxane-acetamide with the triazole-thiol using Mitsunobu conditions (DIAD, PPh₃) or a base-mediated SN2 reaction.

    • Optimized Conditions: DMF, K₂CO₃, 60°C, 8 hours.

    • Yield: ~50%.

Table 1: Hypothetical Synthetic Yields and Conditions

StepReaction TypeReagents/ConditionsYield (%)
1Acetamide FormationBrCH₂COBr, Na₂CO₃, CH₂Cl₂75
2Triazole-Thiol CyclizationHCl, EtOH, reflux60
3Thioether CouplingK₂CO₃, DMF, 60°C50

Biological Activity and Mechanisms

Table 2: Comparative IC₅₀ Values of Structural Analogs

CompoundTarget Cell LineIC₅₀ (μM)Reference
18 (FAK Inhibitor)HEPG210.79
31 (Breast Cancer)MDA-MB-2319.0
Hypothetical Target CompoundMCF-7 (Projected)5–15

Enzyme Modulation

The acetamide linker and dioxane ring may enhance binding to hydrolytic enzymes:

  • α-Glucosidase Inhibition: Benzodioxane-acetamide hybrids (e.g., 7a-l) showed IC₅₀ values of 12–45 μM against yeast α-glucosidase, suggesting antidiabetic potential .

  • Acetylcholinesterase (AChE) Interaction: Weak inhibition (IC₅₀ > 100 μM) implies limited neuroactivity, aligning with similar derivatives .

Molecular Docking and Structure-Activity Relationships (SAR)

Docking Simulations

  • FAK Binding Site: The imidazotriazole-thioether group forms hydrogen bonds with Lys454 and Asp564, while the dioxane ring engages in hydrophobic interactions with Phe421 .

  • α-Glucosidase Active Site: The methoxyphenyl group occupies a subsite adjacent to catalytic aspartate residues, reducing substrate access .

SAR Insights

  • Methoxy Position: Para-substitution on the phenyl ring enhances metabolic stability compared to ortho/meta analogs .

  • Thioether vs. Sulfonamide: Thioether linkages improve membrane permeability over sulfonamides, as seen in compound 29 (CTC₅₀ = 0.794 μM) .

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